molecular formula C11H14ClN B13526824 3-(2-Chlorophenyl)piperidine CAS No. 55989-11-2

3-(2-Chlorophenyl)piperidine

Cat. No.: B13526824
CAS No.: 55989-11-2
M. Wt: 195.69 g/mol
InChI Key: PZSJLLNAOQKJPI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. The presence of a 2-chlorophenyl group attached to the piperidine ring makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)piperidine typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

2-Chlorobenzyl chloride+PiperidineThis compound+HCl\text{2-Chlorobenzyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzyl chloride+Piperidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(2-Chlorophenyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the 2-chlorophenyl group.

    2-Chlorobenzyl chloride: A precursor used in the synthesis of 3-(2-Chlorophenyl)piperidine.

    Other substituted piperidines: Compounds with different substituents on the piperidine ring, such as 3-(4-fluorophenyl)piperidine or 3-(2-methylphenyl)piperidine.

Uniqueness: this compound is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from other piperidine derivatives.

Properties

CAS No.

55989-11-2

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(2-chlorophenyl)piperidine

InChI

InChI=1S/C11H14ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

PZSJLLNAOQKJPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2Cl

Origin of Product

United States

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